(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride
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Overview
Description
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride is a chiral compound with a specific stereochemistry. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with an aminoethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: The (1R,2S)-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclohexanone and ethylenediamine are used.
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Automated Resolution: High-throughput chiral resolution techniques are employed.
Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cyclohexanone derivative.
Reduction: (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol.
Substitution: N-alkyl derivatives of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol.
Scientific Research Applications
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of chiral catalysts and ligands.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Modulation: It may act as a modulator of neurotransmitter release, affecting synaptic transmission.
Receptor Binding: It can bind to specific receptors in the nervous system, influencing signal transduction pathways.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol: The free base form without the hydrochloride salt.
(1S,2R)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride: The enantiomer with opposite stereochemistry.
Cyclohexanol: The parent compound without the aminoethyl substitution.
Uniqueness
Chirality: The specific (1R,2S) configuration imparts unique biological activity.
Hydrochloride Salt: Enhances solubility and stability compared to the free base form.
Aminoethyl Substitution: Provides additional functional groups for chemical reactions and biological interactions.
This detailed article covers the various aspects of (1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride, from its synthesis to its applications and mechanism of action
Biological Activity
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the realm of neurotransmitter modulation and its applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material : Cyclohexanone is used as the starting material.
- Reductive Amination : Cyclohexanone undergoes reductive amination with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.
- Resolution of Enantiomers : The racemic mixture is resolved into its enantiomers using chiral resolution techniques.
- Formation of Hydrochloride Salt : The (1R,2S)-enantiomer is treated with hydrochloric acid to produce the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:
- Neurotransmitter Modulation : It has been studied for its ability to modulate neurotransmitter release, which can affect synaptic transmission and overall neural communication.
- Receptor Binding : The compound binds to specific receptors in the nervous system, influencing various signal transduction pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby impacting neurotransmitter levels and activity.
Research Findings
Several studies have investigated the biological effects and potential therapeutic applications of this compound:
Case Study 1: Neurotransmitter Modulation
A study focused on the modulation of neurotransmitters highlighted that this compound could enhance the release of certain neurotransmitters, suggesting a role in conditions such as depression and anxiety disorders. The modulation was assessed through in vitro assays measuring neurotransmitter levels following treatment with the compound.
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound inhibited lysosomal phospholipase A2 activity, which is crucial for lipid metabolism. The inhibition was quantified using a substrate-based assay that measured enzyme activity before and after treatment with varying concentrations of this compound. Results indicated a dose-dependent inhibition effect .
Comparative Analysis
The biological activity of this compound can be compared to similar compounds to highlight its unique properties:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol | Neurotransmitter modulation | Receptor binding, enzyme inhibition |
(1S,2R)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride | Opposite stereochemistry effects | Similar mechanisms but differing efficacy |
Cyclohexanol | Parent compound | Lacks aminoethyl substitution |
Properties
IUPAC Name |
(1R,2S)-2-(2-aminoethyl)cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZQPVKOXJNHFY-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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